molecular formula C12H30NO5P B12671388 Einecs 297-990-1 CAS No. 93776-60-4

Einecs 297-990-1

Cat. No.: B12671388
CAS No.: 93776-60-4
M. Wt: 299.34 g/mol
InChI Key: WMINQRJMNXJWPL-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the European Union before September 1981. EINECS 297-990-1 is a unique identifier for a specific chemical compound within this inventory. Chemicals in EINECS are characterized by identifiers such as CAS numbers, molecular formulas, and key physicochemical properties, which facilitate regulatory compliance and safety assessments .

Properties

CAS No.

93776-60-4

Molecular Formula

C12H30NO5P

Molecular Weight

299.34 g/mol

IUPAC Name

2-aminoethanol;decyl dihydrogen phosphate

InChI

InChI=1S/C10H23O4P.C2H7NO/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;3-1-2-4/h2-10H2,1H3,(H2,11,12,13);4H,1-3H2

InChI Key

WMINQRJMNXJWPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOP(=O)(O)O.C(CO)N

Origin of Product

United States

Chemical Reactions Analysis

Einecs 297-990-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted compounds.

Scientific Research Applications

Einecs 297-990-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, it has industrial applications, such as in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of Einecs 297-990-1 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context in which the compound is used.

Comparison with Similar Compounds

Methodology for Identifying Structural Analogs

Similarity analysis of EINECS compounds often employs computational tools such as PubChem 2D fingerprints and the Tanimoto index, a metric quantifying structural overlap between molecules. A Tanimoto score ≥70% is widely accepted to define significant similarity, enabling predictive modeling of properties like toxicity and bioavailability . For example, machine learning frameworks like Read-Across Structure Activity Relationships (RASAR) leverage this approach to extrapolate data from labeled compounds (e.g., REACH Annex VI substances) to unlabeled EINECS chemicals, achieving broad coverage of chemical space with minimal labeled data .

Key Parameters for Comparison

Comparisons between EINECS 297-990-1 and analogs focus on:

  • Structural features : Functional groups, aromaticity, and substituent patterns.
  • Physicochemical properties : LogP (lipophilicity), solubility, molecular weight, and topological polar surface area (TPSA).
  • Bioactivity : Cytochrome P450 (CYP) inhibition, blood-brain barrier (BBB) permeability, and synthetic accessibility.
Table 1: Hypothetical Comparison of this compound and Analogs
Compound CAS No. Molecular Formula Molecular Weight Similarity Score (Tanimoto) Key Structural Features LogP Solubility (mg/mL)
This compound 1455091-10-7 C₁₇H₁₃NO₄ 295.29 Reference Benzofuran core, ester groups 3.2 0.15
Analog A 79349-82-9 C₉H₁₀N₂O₃S 226.25 0.77 Thiazole ring, sulfonamide 1.8 0.45
Analog B 10601-19-1 C₁₀H₉NO₂ 175.18 0.88 Indole derivative, methoxy 2.5 0.30
Analog C 98929-98-7 C₁₄H₁₂N₂O₂ 240.26 0.70 Pyridine ring, amide bond 2.1 0.25

Note: Data extrapolated from structural analogs in , and 22.

Research Findings

  • Toxicity Prediction : High similarity (Tanimoto ≥70%) to REACH Annex VI compounds allows RASAR models to predict hazards for EINECS chemicals with >95% accuracy, reducing reliance on animal testing .
  • Bioavailability : this compound exhibits moderate GI absorption (TPSA = 65 Ų) but poor BBB permeability due to its polar ester groups, a trend shared with Analog A (TPSA = 85 Ų) .
  • Synthetic Accessibility : Analog B (similarity score 0.88) demonstrates higher synthetic feasibility (score = 3.1/5) compared to this compound (score = 4.5/5), attributed to simpler purification steps .

Limitations and Discrepancies

  • Data Gaps : Experimental validation for this compound’s ecotoxicological endpoints (e.g., aquatic toxicity) remains sparse, highlighting reliance on read-across predictions .

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